molecular formula C17H12FN5S B2983069 6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-17-6

6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2983069
CAS RN: 868970-17-6
M. Wt: 337.38
InChI Key: CNMKGIKKWOAEQS-UHFFFAOYSA-N
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Description

“6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula of this compound is C17H12FN5S.


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are similar to the requested compound, has been reviewed in several papers . The synthetic approaches for these compounds involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Molecular Structure Analysis

The molecular structure of “6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” consists of a 1,2,4-triazole ring fused with a pyridazine ring . The compound also contains a fluorophenyl group and a methylsulfanyl group attached to the triazolo[4,3-b]pyridazine core .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of pyridazine and triazolopyridazine derivatives, highlighting their significant potential in medicinal chemistry due to their heterocyclic structure, which exhibits a wide range of pharmaceutical properties. For example, compounds similar to the mentioned compound have been synthesized and characterized, revealing their crystal structure through X-ray diffraction and analyzing their quantum chemical parameters through Density Functional Theory (DFT) calculations. These analyses help in understanding the molecular interactions and stability, crucial for drug development processes (Sallam et al., 2021).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Activities : Compounds within the triazolopyridazine class have been explored for their antimicrobial potential. Their synthesis and structural elucidation, combined with molecular docking studies against fungal pathogens, suggest their use in developing new antimicrobial agents (Sallam et al., 2022).

  • Antitumor and Antihypertensive Activities : Additionally, the cardiovascular implications of similar compounds, including their coronary vasodilating and antihypertensive activities, have been studied, indicating potential applications in treating cardiovascular diseases (Sato et al., 1980).

  • Anti-Diabetic Potential : Research into triazolo-pyridazine-6-yl-substituted piperazines has shown promising results in anti-diabetic drug development, evaluated over mechanisms such as Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This demonstrates the compound's relevance in addressing metabolic disorders (Bindu et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, biological activities, and potential applications in drug design, discovery, and development . It could also involve in-depth study of its structure-activity relationship and in silico pharmacokinetic and molecular modeling studies .

properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-3-1-2-12(10-14)11-24-16-5-4-15-20-21-17(23(15)22-16)13-6-8-19-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMKGIKKWOAEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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